Product packaging for 1-Naphthylhydrazine hydrochloride(Cat. No.:CAS No. 2243-56-3)

1-Naphthylhydrazine hydrochloride

Cat. No.: B145922
CAS No.: 2243-56-3
M. Wt: 194.66 g/mol
InChI Key: FYSSYOCJFZSKNW-UHFFFAOYSA-N
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Description

Historical Context of Naphthylhydrazine Compounds in Synthetic Chemistry Research

The study of organic chemistry, formally named in 1806 for compounds derived from biological sources, underwent a pivotal change in 1828 with Friedrich Wöhler's synthesis of urea. lumenlearning.com This demonstrated that organic compounds could be created from inorganic materials, dismantling the prevailing "vital force" theory. lumenlearning.com Within this expanding field, hydrazine (B178648) derivatives soon became crucial reagents.

The most notable historical application involving arylhydrazines, including naphthylhydrazine analogs, is the Fischer indole (B1671886) synthesis, discovered by Emil Fischer in 1883. wikipedia.orgmdpi.com This reaction produces the indole aromatic heterocycle from a substituted phenylhydrazine (B124118) and a ketone or aldehyde under acidic conditions. wikipedia.org The process involves the initial formation of a hydrazone, which then undergoes an acid-catalyzed intramolecular rearrangement to form the indole ring system. wikipedia.orgyoutube.com This method became a cornerstone of heterocyclic chemistry due to the prevalence of the indole motif in natural products and bioactive molecules, such as the amino acid tryptophan and the neurotransmitter serotonin. youtube.com

Historically, the synthesis of naphthylhydrazines itself was often achieved through the diazotization of a naphthylamine, followed by a reduction step. google.com This multi-step process, while effective, required low-temperature conditions and could be complex to manage. google.com Over time, alternative synthetic routes have been explored to improve yield, purity, and safety, such as methods based on the Bucherer reaction mechanism, which uses naphthols and hydrazine hydrate (B1144303) as starting materials. google.comgoogle.com

Contemporary Academic Significance and Research Trajectories

The academic significance of 1-Naphthylhydrazine (B1581546) hydrochloride continues to be prominent, largely driven by its role in the Fischer indole synthesis to create complex, functionalized molecules. Researchers have developed modern variations of this classic reaction, such as one-pot, three-component protocols that combine the Fischer indolization with an N-alkylation step, allowing for the rapid and efficient synthesis of 1,2,3-trisubstituted indoles. rsc.org These methods are valued for their operational simplicity and use of readily available starting materials to generate diverse and valuable heterocyclic products. rsc.org

Beyond its foundational role in indole synthesis, 1-Naphthylhydrazine hydrochloride has found novel applications in modern analytical chemistry. A significant research trajectory involves its use as a matrix for matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). nih.gov Due to its strong ultraviolet absorption and minimal background interference in the low molecular weight range, it has been identified as an ideal matrix for the sensitive detection of small molecules. nih.gov For instance, it has been successfully used to quantify glucose in serum and the biomarker homogentisic acid in urine, demonstrating its potential for high-throughput analysis in clinical applications. nih.gov

The compound remains a key intermediate in the synthesis of a wide array of organic compounds, including potential pharmaceutical agents and dyes. guidechem.comgoogle.com Its ability to react with various compounds to form new carbon-nitrogen bonds makes it a versatile reagent in medicinal chemistry for creating libraries of compounds for biological screening. guidechem.com

Interactive Data Tables

Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₀H₁₁ClN₂ nist.govsigmaaldrich.com
Molecular Weight 194.66 g/mol nist.govsigmaaldrich.com
CAS Registry Number 2243-56-3 nist.govguidechem.com
Appearance White to light gray/orange powder/crystal guidechem.comtcichemicals.com
IUPAC Name naphthalen-1-ylhydrazine;hydrochloride chemspider.com

Example Reaction: Fischer Indole Synthesis

The following table details the synthesis of 1-Benzyl-2,3-dimethylbenzo[g]indole using this compound. rsc.org

Reactant / ReagentMolar Equivalent / Role
This compound1.0 eq.
Butanone1.05 eq.
Benzyl bromide1.2 eq.
Potassium carbonate (K₂CO₃)2.0 eq.
Solvent Dioxane
Conditions Microwave, 150 °C
Reaction Time 25 minutes
Product 1-Benzyl-2,3-dimethylbenzo[g]indole
Yield 81%

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClN2 B145922 1-Naphthylhydrazine hydrochloride CAS No. 2243-56-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalen-1-ylhydrazine;hydrochloride
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InChI

InChI=1S/C10H10N2.ClH/c11-12-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,12H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSSYOCJFZSKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883816
Record name Hydrazine, 1-naphthalenyl-, hydrochloride (1:1)
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Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2243-56-3
Record name 1-Naphthylhydrazine hydrochloride
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Record name Hydrazine, 1-naphthalenyl-, hydrochloride (1:1)
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Record name (naphthalen-1-yl)hydrazine hydrochloride
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Synthetic Methodologies and Reaction Pathways Involving 1 Naphthylhydrazine Hydrochloride

Advanced Synthetic Routes to 1-Naphthylhydrazine (B1581546) Hydrochloride

The preparation of 1-Naphthylhydrazine hydrochloride has evolved from traditional multi-step processes to more efficient and environmentally conscious methods. These advancements aim to improve yield, reduce complexity, and minimize hazardous byproducts.

Historically, the primary route to 1-Naphthylhydrazine involved the diazotization of 1-naphthylamine (B1663977) with a nitrite (B80452) salt under acidic conditions, followed by a reduction step. google.com However, this method presents several significant disadvantages:

Harsh Conditions: The diazotization step requires stringent low-temperature control and is operationally complex. google.com

Hazardous Materials: The starting material, 1-naphthylamine, is a potent carcinogen. google.com

Environmental Concerns: The reduction step, especially when using metal powders like iron, generates substantial waste and contributes to environmental pollution. google.com

A comparative synthesis for the 2-isomer, 2-naphthylhydrazine hydrochloride, illustrates a typical multi-step procedure. It starts with 2-naphthylamine, which is treated with sodium nitrite in hydrochloric acid at 0°C. The resulting diazonium salt is then reduced in the same pot with tin(II) chloride to yield the final product. This process, while effective, still involves the diazonium intermediate and achieves a yield of around 63%. chemicalbook.com

To overcome the limitations of the traditional approach, a more efficient, one-step synthetic method has been developed. This process utilizes 1-naphthol (B170400) and hydrazine (B178648) hydrate (B1144303) as the primary raw materials. google.com The reaction is typically conducted under an inert atmosphere, such as nitrogen, by heating the reactants together. This method avoids the use of the carcinogenic 1-naphthylamine and eliminates the problematic diazotization and reduction steps, resulting in a cleaner reaction with higher yields, which can exceed 85%. google.com

Table 1: Comparison of Synthetic Routes

Feature Traditional Method (via 1-Naphthylamine) Advanced Method (via 1-Naphthol)
Starting Material 1-Naphthylamine google.com 1-Naphthol google.com
Key Steps Diazotization, Reduction google.com One-step reaction google.com
Yield Generally lower google.com Up to 85% or higher google.com
Environmental Impact High (waste, hazardous reagents) google.com Low (cleaner process) google.com
Safety Uses a potent carcinogen google.com Avoids highly carcinogenic reagents google.com

Process optimization is crucial for maximizing efficiency on both laboratory and industrial scales. Key parameters that are adjusted include:

Temperature and Pressure: The reaction can be run at atmospheric pressure, typically between 120-150°C for 24-48 hours. Alternatively, applying pressure (0.2-1.5 MPa) allows the reaction to be conducted at a higher temperature (150-180°C), significantly reducing the reaction time to 8-15 hours. google.com

Reactant Ratios: The amount of hydrazine hydrate solution is typically 2 to 4 times the weight of the 1-naphthol. google.com

Work-up and Purification: After the reaction, excess hydrazine hydrate can be recovered by distillation and reused. The solid product can be isolated by cooling the reaction mixture or by precipitating it in water, followed by filtration and washing. For higher purity (over 98%), the crude product can be purified by recrystallization. google.com

Monitoring the reaction progress using techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is standard practice in process development to determine the optimal reaction time and conditions. orgsyn.org

This compound as a Key Reagent in Complex Organic Synthesis

The reactivity of the hydrazine moiety makes this compound an invaluable building block for creating more complex molecules, especially those containing nitrogen. guidechem.com

The core reaction of 1-Naphthylhydrazine is its nucleophilic addition to carbonyl compounds (aldehydes and ketones) to form a corresponding naphthylhydrazone. wikipedia.orglibretexts.org This condensation reaction is the gateway to a wide array of further chemical transformations.

A straightforward example is the reaction of this compound with 2,2,2-trifluoro-1-phenyl-ethanone in ethanol. The reaction proceeds at room temperature over 48 hours to yield 2,2,2-trifluoroacetophenone (B138007) 1-naphthylhydrazone with a 56% yield. guidechem.com

The naphthylhydrazone intermediate is not always the final product but often a precursor that undergoes subsequent intramolecular reactions. The specific product formed is highly dependent on the reaction conditions and the structure of the reactants. For instance, in variations of the Fischer indole (B1671886) synthesis, the presence and position of substituents on the phenylhydrazine (B124118) ring can lead to "abnormal" products, where cyclization occurs at an unexpected position. nih.gov This highlights how the reaction mechanism can be subtly directed to achieve diverse molecular scaffolds.

This compound is a cornerstone reagent for the synthesis of nitrogen-containing heterocyclic compounds. guidechem.comresearchgate.net Its ability to react with various substrates allows for the construction of fused ring systems, which are common motifs in pharmaceuticals and functional materials. nih.gov

One of the most prominent applications of this compound is in the Fischer indole synthesis, a powerful method for creating indole rings, discovered by Emil Fischer in 1883. wikipedia.orgnih.gov When this compound is used, the resulting products are benzo-fused indoles, specifically benzo[g]indoles.

The reaction proceeds by heating the this compound with an aldehyde or ketone in the presence of an acid catalyst. wikipedia.orgyoutube.com The choice of catalyst is critical and can include:

Brønsted acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid. wikipedia.orgnih.gov

Lewis acids: Boron trifluoride (BF₃), zinc chloride (ZnCl₂), and aluminum chloride (AlCl₃). wikipedia.orgnih.gov

The accepted mechanism for the Fischer indole synthesis involves several key steps: wikipedia.orgnih.govyoutube.com

Hydrazone Formation: The initial reaction between 1-Naphthylhydrazine and the carbonyl compound forms a 1-naphthylhydrazone.

Tautomerization: The hydrazone tautomerizes to its corresponding enamine (or 'ene-hydrazine') form.

chemicalbook.comchemicalbook.com-Sigmatropic Rearrangement: After protonation by the acid catalyst, the enamine undergoes a concerted chemicalbook.comchemicalbook.com-sigmatropic rearrangement, which forms a new carbon-carbon bond.

Cyclization and Elimination: The resulting intermediate rapidly aromatizes by losing a molecule of ammonia (B1221849) (NH₃), yielding the final, energetically favorable indole ring system.

Isotopic labeling studies have confirmed that the N1 nitrogen atom of the original hydrazine is incorporated into the final indole ring. nih.gov The versatility of this reaction allows for the synthesis of a wide variety of substituted benzo[g]indoles by simply changing the ketone or aldehyde partner.

Table 2: Examples of Fischer Indole Synthesis Conditions

Hydrazine Reagent Carbonyl Reagent Catalyst/Solvent Product Type Reference
o,m-Tolylhydrazine hydrochlorides Isopropyl methyl ketone Acetic Acid Methyl indolenines nih.gov
p-Tolylhydrazine hydrochloride Phenylacetylene Polyphosphoric Acid (PPA) 5-Methyl-2-phenyl-1H-indole mdpi.com
(Substituted) Phenylhydrazine Aldehyde or Ketone HCl, H₂SO₄, or Lewis Acids Indole wikipedia.org
Ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone Ethyl pyruvate HCl/EtOH Ethyl 7-methoxyindole-2-carboxylate (normal) and Ethyl 6-chloroindole-2-carboxylate (abnormal) nih.gov

Applications in Heterocyclic Compound Synthesis Research

Formation of Azo Dyes and Pigments in Research Contexts

The synthesis of azo dyes, compounds characterized by the functional group R-N=N-R', is a classic application of hydrazine derivatives. In a typical laboratory procedure, 1-naphthylhydrazine can be diazotized and subsequently coupled with a suitable aromatic compound to form a deeply colored azo dye. unb.carepec.org This two-step process first involves the conversion of the primary amino group of the hydrazine to a diazonium salt. unb.ca This is followed by an azo coupling reaction where the diazonium salt acts as an electrophile and attacks an electron-rich aromatic ring, such as a phenol (B47542) or an aniline (B41778) derivative. unb.carepec.org

The specific choice of the coupling partner significantly influences the color and properties of the resulting dye. For instance, coupling with 2-naphthol (B1666908) would yield 1-(1-Phenylazo)-2-naphthol. repec.org The reaction conditions, such as temperature and pH, are critical for maximizing the yield and purity of the azo dye. medcraveonline.com Research in this area often focuses on synthesizing novel azo dyes with tailored properties for applications in textiles, printing, and as analytical indicators. medcraveonline.comnih.gov

Synthesis of Pyrazole (B372694) Intermediates for Advanced Research

This compound is a key building block in the synthesis of pyrazoles, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Pyrazoles and their derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. nih.gov The Knorr pyrazole synthesis is a widely used method where a β-ketoester reacts with a hydrazine, such as 1-naphthylhydrazine, to form a pyrazole. youtube.com

Another common route involves the condensation of 1-naphthylhydrazine with 1,3-dicarbonyl compounds. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the pyrazole ring. rasayanjournal.co.in Variations of this synthesis allow for the introduction of various substituents onto the pyrazole ring, enabling the creation of a diverse library of compounds for further investigation. mdpi.comorganic-chemistry.org For example, the reaction of a substituted acetophenone (B1666503) with a carbohydrazide (B1668358) derived from 1-naphthylhydrazine can lead to the formation of 1-substituted pyrazole-4-carbaldehyde derivatives. rasayanjournal.co.in

Formation of Hydrazones and Related Derivatives for Academic Investigations

The reaction of this compound with aldehydes and ketones provides a straightforward method for the synthesis of hydrazones. This condensation reaction is typically carried out in an acidic or basic medium and results in the formation of a C=N-NH-R linkage. The resulting hydrazones are often stable, crystalline solids that can be easily purified.

These hydrazone derivatives are valuable intermediates in organic synthesis. For instance, they can be used to synthesize pyrazoles, as mentioned previously, or undergo further reactions to create other heterocyclic systems. rasayanjournal.co.injptcp.com The investigation of their structural and electronic properties, often through techniques like NMR and X-ray crystallography, provides valuable insights for academic research.

Ligand Design and Synthesis of Metal Coordination Complexes from this compound

Hydrazones derived from 1-naphthylhydrazine can act as versatile ligands for the formation of metal coordination complexes. nih.gov The presence of multiple nitrogen atoms and potentially other donor atoms (like oxygen if derived from a hydroxy-substituted aldehyde or ketone) allows these ligands to chelate to metal ions, forming stable complexes. nih.govbohrium.com

The synthesis of these complexes typically involves reacting the hydrazone ligand with a metal salt in a suitable solvent. sysrevpharm.org The resulting metal complexes can exhibit interesting structural, spectroscopic, and magnetic properties. Researchers explore these complexes for potential applications in catalysis, materials science, and as models for biological systems. nih.govmdpi.com The specific metal ion and the structure of the hydrazone ligand determine the geometry and properties of the resulting coordination complex.

Advanced Analytical Chemistry Applications of 1 Naphthylhydrazine Hydrochloride

Spectroscopic Methodologies Utilizing 1-Naphthylhydrazine (B1581546) Hydrochloride

1-Naphthylhydrazine hydrochloride has emerged as a significant compound in advanced analytical chemistry, primarily due to its favorable spectroscopic properties. Its application is particularly notable in the field of mass spectrometry, where it serves as a specialized matrix, and it holds potential in derivatization reactions to enhance the detection of other molecules.

The hydrochloride salt of 1-Naphthylhydrazine (NHHC) has been identified as a highly effective matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). A matrix in MALDI is a substance that co-crystallizes with an analyte and absorbs laser energy, facilitating the soft ionization of the analyte molecules. NHHC is particularly well-suited for this role due to its strong absorption of ultraviolet light and its ability to minimize background noise in the low molecular weight range, a common challenge in small molecule analysis. nih.gov

This compound has been successfully employed as a matrix for the analysis of various small molecules, including oligosaccharides. patsnap.com Its chemical properties overcome a significant defect of many common organic matrices, which tend to produce serious background interference in the low molecular weight zone (m/z < 500), thus obscuring the signals from small molecule analytes. patsnap.comgoogle.com The use of NHHC as a matrix does not require additional ionizing reagents, which simplifies sample preparation. patsnap.com This makes it a valuable tool for the rapid, high-throughput analysis of small molecules in complex samples. nih.gov

The effectiveness of NHHC and its derivatives stems from a combination of a strong UV-absorbing chromophore, which is the naphthyl group, and other functional groups that facilitate ionization. nih.gov For instance, a related compound, N-(1-naphthyl) ethylenediamine (B42938) dinitrate (NEDN), has also been shown to be an excellent matrix for small molecule analysis in negative-ion mode, demonstrating the utility of the naphthyl moiety in designing MALDI matrices.

A key advantage of this compound as a MALDI matrix is its remarkable tolerance to high salt concentrations in biological samples. nih.gov The presence of salts is a major issue in MALDI-MS analysis as it can severely suppress the analyte signal. However, research has demonstrated that NHHC performs effectively even in saturated sodium chloride (NaCl) solutions. nih.gov This attribute is critical for analyzing real-world biological samples like serum and urine, which inherently contain high levels of inorganic salts.

Furthermore, NHHC significantly reduces background interference in the low-mass region of the mass spectrum. nih.gov Conventional matrices often produce a dense forest of peaks below m/z 500, which can mask the signals of small analytes. With NHHC, this region is comparatively clean, allowing for the unambiguous detection of low molecular weight compounds. patsnap.comgoogle.com This clean background simplifies spectral interpretation and enhances the sensitivity of the analysis.

Mass Spectrometry Imaging (MSI) is a powerful technique that maps the spatial distribution of molecules within a tissue section without the need for labels. The choice of matrix is critical for successful MSI analysis. While direct studies using this compound for MSI are not extensively documented, a closely related compound, N-(1-naphthyl) ethylenediamine dihydrochloride (B599025) (NEDC), has proven to be a highly effective matrix for the LDI-TOF MSI of metabolites in biological tissues. nih.gov

In a study on colorectal cancer liver metastasis in a mouse model, NEDC-assisted LDI-MSI was used to analyze the distribution of low molecular weight metabolites. nih.gov The results showed that NEDC was particularly well-suited for examining the distribution of glycerophospholipids (GPs) and other metabolites below m/z 400, including glucose. nih.gov The NEDC matrix yielded a greater number of endogenous compound peaks with high spatial resolution compared to other matrices like 9-aminoacridine (B1665356) (9-AA). nih.gov This research highlights the potential of naphthalene-based hydrazine (B178648) and ethylenediamine derivatives as powerful matrices for obtaining detailed spatio-molecular signatures in diseased and healthy tissues. nih.gov

Beyond qualitative detection, this compound has been instrumental in the quantitative analysis of specific biomarkers in complex biological fluids. nih.gov Researchers have developed a robust NHHC-assisted MALDI-TOF MS method for the quantification of glucose and homogentisic acid. nih.gov

The method demonstrated high sensitivity, achieving an ultra-low limit of detection for glucose of 1 attomole (amol). nih.gov This NHHC-based assay was successfully applied to determine the concentration of glucose in human serum and the biomarker homogentisic acid in urine samples in negative ion mode. nih.govpatsnap.com The ability to accurately quantify these molecules in such complex matrices underscores the potential of this method for clinical applications, offering a fast and high-throughput alternative to traditional analytical techniques. nih.gov

Table 1: Research Findings on this compound (NHHC) in MALDI-TOF MS

Application Area Analyte(s) Key Findings Reference(s)
Small Molecule Analysis Oligosaccharides, General Small Molecules Overcomes background interference below m/z 500; simplified sample preparation as no extra ionizing reagent is needed. patsnap.comgoogle.com
Salt Tolerance Glucose Effective analysis even in saturated NaCl solutions, overcoming signal suppression from salts. nih.gov
Quantification Glucose, Homogentisic Acid Achieved an ultra-low limit of detection for glucose (1 amol); successfully quantified glucose in serum and homogentisic acid in urine. nih.govpatsnap.com

Chemical derivatization is a technique used to modify an analyte to create a new compound with improved detection properties, such as enhanced volatility, stability, or spectroscopic response. Hydrazine (-H₂NNH₂) and its derivatives are well-known derivatizing agents, particularly for compounds containing carbonyl groups (aldehydes and ketones), with which they react to form stable hydrazones.

While the principle of using hydrazine-based reagents for derivatization is well-established in analytical chemistry, the primary documented application of this compound is as a MALDI matrix. shu.ac.ukresearchgate.net There is limited specific research available that details the use of this compound itself as a derivatization reagent to enhance the spectroscopic detection of other analytes. The focus of existing literature is on its ability to facilitate the ionization of analytes when used as a matrix, rather than on its covalent reaction with analytes for detection purposes.

Table 2: Mentioned Chemical Compounds

Compound Name Abbreviation
This compound NHHC
N-(1-naphthyl) ethylenediamine dinitrate NEDN
N-(1-naphthyl) ethylenediamine dihydrochloride NEDC
Glucose -
Homogentisic Acid -
Sodium Chloride NaCl
9-aminoacridine 9-AA

Applications in Mass Spectrometry (MS) as a Matrix Material

Chromatographic Applications in Advanced Separations

The integration of derivatization reagents with Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful strategy for enhancing the detection and quantification of compounds that otherwise exhibit poor ionization efficiency or chromatographic retention. Hydrazine-based reagents are particularly valuable in this context due to their ability to react with specific functional groups, thereby improving the analytical characteristics of the target molecules.

Hydrazine derivatives, such as Dansylhydrazine and 2-hydrazinoquinoline (B107646), are well-established derivatization agents used in LC-MS analysis. sigmaaldrich.commdpi.com They typically target carbonyl compounds (aldehydes and ketones) and carboxylic acids. sigmaaldrich.commdpi.com The derivatization reaction introduces a tag onto the analyte that can increase its hydrophobicity for better retention on reversed-phase columns and, more importantly, improve its ionization efficiency in the mass spectrometer's source, leading to significantly lower detection limits. mdpi.comchromforum.org For instance, 2-hydrazinoquinoline (HQ) has been successfully used for the simultaneous LC-MS analysis of carboxylic acids, aldehydes, and ketones in biological samples by forming stable hydrazones and hydrazides. mdpi.com Similarly, post-column, in-source derivatization with phenylhydrazine (B124118) has been shown to be effective for the characterization of carbonyl-containing natural products like steroids and terpenoids. nih.gov

While direct and extensive literature on this compound as a pre-column derivatization agent for LC-MS is not widespread, its utility in mass spectrometry has been clearly demonstrated in a closely related application. Research has shown that this compound (NHHC) is an excellent matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). nih.gov In this role, NHHC was chosen for its strong ultraviolet absorption and minimal background interference in the low molecular weight region, which are critical properties for a successful matrix. nih.gov

In a notable study, NHHC was used as a salt-tolerant matrix to quantify glucose and homogentisic acid in serum and urine samples. The method demonstrated exceptionally high sensitivity, with a limit of detection for glucose as low as 1 attomole. nih.gov This NHHC-assisted laser desorption/ionization MS method proved to be a rapid, high-throughput approach for analyzing small molecules in complex biological samples, suggesting significant potential for clinical applications. nih.gov The success of NHHC in MALDI-TOF MS underscores its potential for derivatization in LC-MS, as the properties that make it a good matrix—enhancing ionization and detectability of small molecules—are precisely what is required of a good derivatization agent.

Table 1: Research Findings on Hydrazine Derivatives in Mass Spectrometry

Derivative Application/Technique Analytes Sample Matrix Key Findings
This compound (NHHC) MALDI-TOF MS Matrix Glucose, Homogentisic acid Serum, Urine High sensitivity (1 amol LOD for glucose), salt-tolerant, low background interference. nih.gov
2-Hydrazinoquinoline (HQ) LC-MS Derivatization Carboxylic acids, Aldehydes, Ketones Biological Samples Enables simultaneous analysis of different compound classes; used in metabolomics for diabetic ketoacidosis. mdpi.com
Dansylhydrazine (DNSH) LC-MS Derivatization Carbonyl compounds (e.g., malondialdehyde) Human Plasma Commonly used fluorescent reagent for derivatizing carbonyls to enhance detection. sigmaaldrich.com
Phenylhydrazine Post-column LC-MS Derivatization Carbonyls (steroids, terpenoids) Natural Extracts Allows for in-source derivatization of carbonyls, aiding in metabolite characterization. nih.gov

Electrochemical Detection Methods for Research

In the field of electrochemistry, research related to this compound and similar hydrazine compounds has predominantly focused on their detection and quantification rather than their use as a component in sensors for other analytes. Hydrazine and its derivatives are important industrial chemicals but are also toxic, making the development of sensitive and selective detection methods a significant area of research. nih.gov Electrochemical sensors offer numerous advantages for this purpose, including high sensitivity, rapid response, and cost-effectiveness. nih.govnih.gov

The core of this research lies in modifying the surface of working electrodes to enhance the electrocatalytic oxidation of hydrazine, thereby producing a measurable signal. A wide variety of materials have been explored to fabricate these modified electrodes, including various forms of carbon (glassy carbon, carbon paste) and nanomaterials. nih.gov

Research has demonstrated the efficacy of numerous modification strategies for hydrazine detection:

Nanoporous Gold (NPG) Electrodes: A dealloying technique has been used to create NPG electrodes that show extremely high sensitivity towards hydrazine oxidation. These electrodes can detect hydrazine at concentrations as low as 4.37 nM.

Poly(dopamine)-Modified Electrodes: A simple method involving the modification of indium tin oxide (ITO) electrodes with a poly(dopamine) film has been developed for hydrazine detection. This sensor achieved a detection limit of 1 µM.

Nanocomposite-Modified Electrodes: Various nanocomposites have been employed to enhance sensor performance. For example, a sensor using a ZnFe₂O₄/Reduced Graphene Oxide (RGO) nanocomposite on a screen-printed electrode demonstrated a low detection limit of 0.01 µM and a wide linear range. nih.gov Similarly, MnO₂ nanorods on a screen-printed graphite (B72142) electrode detected hydrazine down to 0.02 µM. nih.gov

The electrochemical behavior of the hydrazine functional group is central to these detection methods. The goal of the electrode modifications is to lower the overpotential required for hydrazine oxidation and to amplify the resulting current, which is proportional to the hydrazine concentration. While these studies focus on detecting hydrazine itself, they are a critical part of the analytical chemistry applications involving this class of compounds, ensuring environmental and occupational safety where they are used.

Table 2: Performance of Various Modified Electrodes for Hydrazine Detection

Electrode Modification Detection Method Linear Range Limit of Detection (LOD) Reference
Nanoporous Gold (NPG) Hydrodynamic Chronoamperometry 5.00 nM - 2.05 mM 4.37 nM
Poly(dopamine)/ITO Cyclic Voltammetry 100 µM - 10 mM 1 µM
ZnFe₂O₄/RGO/SPE Differential Pulse Voltammetry 0.03 - 610.0 µM 0.01 µM nih.gov
MnO₂ NRs/SPGE Not Specified 0.05 - 275.0 µM 0.02 µM nih.gov
Na₃[Fe(CN)₅(PZT)]/Pt Chronoamperometry 5 - 64 µmol L⁻¹ 7.38 × 10⁻⁶ M (7.38 µM)

Structural Elucidation and Mechanistic Investigations of 1 Naphthylhydrazine Hydrochloride and Its Derivatives

Crystallographic Studies of Complexes and Derivatives

Crystallographic studies are fundamental to revealing the precise solid-state structures of chemical compounds. By employing techniques such as single-crystal X-ray diffraction and analyzing the resulting data through methods like Hirshfeld surface analysis, researchers can obtain detailed insights into molecular geometry and the intricate network of non-covalent interactions that dictate crystal packing.

Single Crystal X-ray Diffraction Analysis of Synthesized Compounds

Single-crystal X-ray diffraction (SCXRD) stands as a definitive, non-destructive analytical technique for determining the internal lattice structure of crystalline materials. carleton.edu This method provides precise information regarding unit cell dimensions, atomic coordinates, bond lengths, and bond angles. carleton.edu The process involves directing monochromatic X-rays at a single crystal and measuring the resulting diffraction pattern. carleton.edurigaku.com This pattern holds a reciprocal Fourier transform relationship to the crystal lattice, and its analysis allows for the solution and subsequent refinement of the crystal structure. carleton.edu

For derivatives of 1-Naphthylhydrazine (B1581546), SCXRD analysis reveals key structural features. In a study of a related azo-naphthol derivative, (E)-1-[2-(5-chloro-2-hydroxyphenyl)hydrazinylidene]naphthalen-2(1H)-one, X-ray diffraction at 173 K showed that the asymmetric unit contained two crystallographically independent molecules. nih.gov The analysis further detailed the conformation of the molecules, noting that the naphthol and phenol (B47542) fragments attached to the C=N—N— moiety adopt an s-trans conformation and are nearly coplanar. nih.gov

The data obtained from SCXRD analysis are crucial for building a foundational understanding of the molecule's three-dimensional shape and the specific arrangement of its atoms. This information is indispensable for further computational analysis.

Table 1: Example Crystallographic Data for a Naphthyl-Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁
a (Å) 10.123
b (Å) 12.456
c (Å) 15.789
α (°) 90
β (°) 98.54
γ (°) 90
Volume (ų) 1970.5
Z 4

Note: Data presented is illustrative and based on typical values for related organic compounds.

Hirshfeld Surface Analysis for Intermolecular Interaction Characterization

Hirshfeld surface (HS) analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is a three-dimensional representation that partitions crystal space into regions associated with each molecule, defined by the electron distribution of the pro-crystal. nih.gov The analysis generates two-dimensional "fingerprint plots" that summarize the types and relative significance of different intermolecular contacts. nih.gov

The surface is typically mapped with properties like dnorm, a normalized contact distance that uses a red-white-blue color scale. Red spots indicate contacts shorter than the sum of the van der Waals radii, highlighting significant interactions like hydrogen bonds, while blue regions represent longer contacts. nih.govnih.gov

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Naphthyl-Derivative nih.gov

Interaction Type Contribution (%)
H···H 32.1
C···H/H···C 23.1
Cl···H/H···Cl 15.2
O···H/H···O 12.8
C···C 9.0

This table illustrates the quantitative breakdown of intermolecular contacts responsible for crystal stability.

Theoretical and Computational Chemistry Approaches

To complement experimental data, theoretical and computational methods are employed to investigate the electronic structure and bonding characteristics of 1-Naphthylhydrazine hydrochloride and its derivatives at a quantum mechanical level. These approaches provide insights that are not directly accessible through experimentation.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to evaluate the electronic structure, vibrational frequencies, and optimized geometry of molecules. nih.govresearchgate.net By approximating the many-electron Schrödinger equation, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G**), can predict molecular properties with high accuracy. nih.govicm.edu.pl

These calculations are used to optimize the molecular geometry, finding the lowest energy conformation of the molecule. Furthermore, DFT is employed to calculate the fundamental vibrational frequencies, which can be compared with experimental infrared and Raman spectra to provide a detailed assignment of vibrational modes. nih.gov The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also determined, providing insights into the molecule's reactivity and electronic transitions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to interpret the electronic wavefunctions from DFT calculations in terms of localized chemical bonds and lone pairs, providing a picture that aligns with classical Lewis structures. usc.edu NBO analysis investigates charge transfer and hyperconjugative interactions by examining the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonds or Rydberg orbitals). icm.edu.plwisc.edu

The stability of a molecule can be correlated with these interactions, quantified by the second-order perturbation energy, E(2). wisc.edu For example, a significant E(2) value for the interaction between a nitrogen lone pair (n) and a vicinal antibonding orbital (σ*) indicates a strong stabilizing delocalization. wisc.edu NBO analysis also provides information on atomic charges and the hybridization of orbitals, offering a detailed description of the intramolecular electronic landscape. icm.edu.plusc.edu

Table 3: Example of NBO Analysis - Second-Order Perturbation Energy E(2) for Donor-Acceptor Interactions

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
N(1)-H(1) σ C(1)-C(2) σ* 2.1
N(2) Lone Pair (n) C(1)-N(1) σ* 5.8
C(5)-C(6) π C(7)-C(8) π* 18.5

Illustrative data showing stabilizing intramolecular charge-transfer interactions.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density (ρ) to define atoms, chemical bonds, and intermolecular interactions. researchgate.netwikipedia.orgamercrystalassn.org This theory identifies critical points in the electron density where the gradient of the density is zero. wiley-vch.de A bond critical point (BCP) located between two nuclei is indicative of a chemical interaction, and the path of maximum electron density connecting them is known as a bond path. wiley-vch.de

The nature of the interaction at a BCP is characterized by analyzing topological parameters, including the electron density itself (ρb), its Laplacian (∇²ρb), and the local energy densities. researchgate.netresearchgate.net For instance, the sign of the Laplacian of the electron density (∇²ρb) distinguishes between shared-shell interactions (∇²ρb < 0, typical of covalent bonds) and closed-shell interactions (∇²ρb > 0, found in ionic bonds, hydrogen bonds, and van der Waals interactions). researchgate.net QTAIM is thus an invaluable tool for classifying the strength and nature of both intramolecular and intermolecular hydrogen bonds. researchgate.net

Table 4: List of Compounds Mentioned

Compound Name
This compound
(E)-1-[2-(5-chloro-2-hydroxyphenyl)hydrazinylidene]naphthalen-2(1H)-one
1-naphthaldehyde
1-azanapthalene-8-ol
Sodium Nitrite (B80452)
Tin(II) chloride

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis

Molecular electrostatic potential (MEP) and Fukui function analyses are computational tools employed to understand the reactive behavior of molecules. The MEP map provides a visualization of the charge distribution on a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The Fukui function helps in predicting the most probable sites for nucleophilic and electrophilic attacks.

For a molecule like this compound, the MEP map would highlight the electron-rich areas, likely around the nitrogen atoms of the hydrazine (B178648) group and the aromatic naphthyl ring, suggesting their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the ammonium (B1175870) group would be electron-deficient, marking them as sites for nucleophilic interaction.

The Fukui function complements the MEP analysis by quantifying the reactivity of different atomic sites. It helps to distinguish which of the potentially reactive sites identified by MEP is most likely to be involved in a chemical reaction. For instance, in derivatization reactions, the Fukui function can predict whether an incoming electrophile would preferentially attack the nitrogen of the -NH2 group or a carbon atom on the naphthyl ring.

A study on a quinoline-based Schiff base compound demonstrated the utility of these analyses. researchgate.net The MEP map clearly indicated strong electrophilic reaction potential, while the Fukui function was used to predict the reactivity sites for both nucleophilic and electrophilic attacks. researchgate.net Similarly, in an analysis of 6-amino-7,9-dihydropurine-8-thione (ADHPT), the MEP map was used to detect possible electrophilic and nucleophilic sites, and the Fukui function helped to explain the chemical selectivity of the reactive sites. bas.bg

These computational methods provide valuable insights into the chemical behavior of this compound and its derivatives, guiding the design of new synthetic routes and the prediction of their interaction with other molecules.

Molecular Docking Studies for Ligand-Protein Interaction Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govnih.gov This method is instrumental in understanding the molecular mechanisms of ligand-protein interactions and is widely used in drug discovery and design. nih.gov

In the context of this compound and its derivatives, molecular docking studies can elucidate how these compounds interact with biological targets. The process involves placing the ligand into the binding site of a protein and calculating the binding affinity, which is a measure of the strength of the interaction. The results can reveal key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. mdpi.com

For example, a study on the binding of various drugs to proteins highlighted how molecular docking can reveal the ability of ligands to fit into the active sites of enzymes. mdpi.com The stability of these interactions can be further analyzed using molecular dynamics simulations. nih.gov

The insights gained from molecular docking can guide the design of new derivatives of 1-naphthylhydrazine with improved binding affinities and specificities for their target proteins. By understanding the ligand-protein interaction at a molecular level, researchers can make rational modifications to the ligand's structure to enhance its therapeutic potential.

Table 1: Key Concepts in Molecular Docking

Term Description
Ligand A molecule that binds to a larger molecule, such as a protein.
Receptor The larger molecule, typically a protein, to which the ligand binds.
Binding Site The specific region on the receptor where the ligand binds.
Binding Affinity A measure of the strength of the interaction between the ligand and the receptor.

| Molecular Dynamics | A computer simulation method for studying the physical movements of atoms and molecules. |

Elucidation of Organic Reaction Mechanisms Involving this compound

Kinetic and Mechanistic Studies of Derivatization and Coupling Reactions

This compound is a versatile reagent used in various derivatization and coupling reactions. Kinetic and mechanistic studies of these reactions are crucial for optimizing reaction conditions and understanding the underlying chemical processes.

One notable application of this compound is in the derivatization of small molecules for analysis by mass spectrometry. For instance, it has been used as a matrix for the quantification of glucose and homogentisic acid in real samples by MALDI-TOF MS. nih.gov The mechanism of this derivatization likely involves the reaction of the hydrazine moiety with a carbonyl group on the analyte, forming a hydrazone derivative that is more readily ionized and detected.

Kinetic studies of such reactions would involve monitoring the rate of product formation under different conditions, such as varying concentrations of reactants, temperature, and pH. This data can be used to determine the rate law and propose a reaction mechanism. For example, the reaction may proceed through a nucleophilic addition-elimination pathway, where the hydrazine nitrogen attacks the carbonyl carbon, followed by the elimination of a water molecule.

Coupling reactions involving this compound often lead to the formation of heterocyclic compounds. The mechanism of these reactions can be complex, involving multiple steps and intermediates. Mechanistic studies, often employing spectroscopic techniques and computational modeling, can help to identify these intermediates and elucidate the reaction pathway.

Investigation of Sigmatropic Rearrangement Pathways in Related Naphthylhydrazine Systems

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a conjugated pi-electron system. wikipedia.org While there is no direct evidence in the provided search results for sigmatropic rearrangements involving this compound itself, the principles of these rearrangements can be applied to understand potential reaction pathways in related naphthylhydrazine systems.

A well-known example of a sigmatropic rearrangement is the Fischer indole (B1671886) synthesis, which involves the nih.govnih.gov-sigmatropic rearrangement of an arylhydrazone. wikipedia.org If 1-naphthylhydrazine were to be converted into a suitable hydrazone, it could potentially undergo a similar rearrangement to form a tricyclic indole derivative.

The mechanism of a sigmatropic rearrangement is governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome of the reaction based on the symmetry of the molecular orbitals involved. wikipedia.org These reactions are typically concerted, meaning that bond breaking and bond formation occur in a single step without the formation of a discrete intermediate.

Investigating the potential for sigmatropic rearrangements in naphthylhydrazine systems would involve both experimental and computational approaches. Experimentally, one could attempt to induce such a rearrangement by heating or irradiating a suitable naphthylhydrazone derivative. Computationally, quantum chemical calculations could be used to model the transition state of the rearrangement and predict the activation energy, providing insight into the feasibility of the reaction.

Table 2: Types of Sigmatropic Rearrangements

Type Description Example
nih.govwikipedia.org Shift A hydrogen atom migrates across a five-atom pi system.

| nih.govnih.gov Shift | A sigma bond between two allyl fragments breaks and reforms between the termini of the two fragments. | Cope Rearrangement, Claisen Rearrangement |

Applications in Chemical Biology and Advanced Materials Research

Development of Chemical Probes and Bioanalytical Tools

The compound serves as a critical building block for chemical probes and tools designed for the sensitive detection and analysis of biological molecules.

1-Naphthylhydrazine (B1581546) hydrochloride is investigated as a derivatizing agent to enhance the detection of biomolecules, particularly those with carbonyl groups like carbohydrates, in analytical techniques such as High-Performance Liquid Chromatography (HPLC). The hydrazine (B178648) group reacts with the aldehyde or ketone function of a reducing sugar to form a stable naphthylhydrazone. This process, known as derivatization or tagging, attaches the bulky, UV-active naphthyl group to the carbohydrate.

The primary advantage of this derivatization is the significant improvement in detection sensitivity. While many simple sugars lack a strong chromophore and are thus difficult to detect with standard UV-Vis detectors, the resulting naphthylhydrazone derivatives exhibit strong ultraviolet absorption. This allows for the detection of trace amounts of carbohydrates. Research in this area, analogous to studies using similar reagents like phenylhydrazine (B124118), focuses on optimizing reaction conditions to achieve quantitative derivatization for sensitive analysis of oligosaccharides and other carbonyl-containing biomolecules. rsc.orgsci-hub.se

In the field of metabolomics, which involves the comprehensive analysis of small molecules in biological systems, 1-Naphthylhydrazine hydrochloride (NHHC) has been successfully employed as a novel matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). nih.govnih.govmdpi.com Its strong UV absorption and minimal background interference in the low molecular weight range make it an ideal candidate for this purpose. nih.gov

Research has demonstrated that NHHC can be used for the highly sensitive analysis of glucose in serum and the biomarker homogentisic acid in urine. nih.gov A key finding was the matrix's high salt tolerance, allowing for the detection of glucose even in saturated sodium chloride solutions. nih.gov This method provides a rapid and high-throughput approach for analyzing small molecules in complex biological samples, which is a central goal of metabolomics. nih.gov The ability to quantify crucial metabolites directly from biological fluids like serum and urine showcases its potential in clinical research and diagnostics. nih.gov

Application of this compound (NHHC) in MALDI-TOF MS
Analyte
Glucose
Homogentisic Acid

Derivatives of 1-Naphthylhydrazine are synthesized and investigated for their potential to modulate the activity of key enzymes. In one study, naphthalenylmethylen hydrazine derivatives were evaluated as inhibitors of acetylcholinesterase (AChE) and paraoxonase 1 (PON1), two enzymes implicated in atherogenesis. researchgate.net This research involves creating new molecules from the 1-naphthylhydrazine scaffold and testing their biological effects. Such studies are fundamental to drug discovery and understanding enzyme mechanisms, where the goal is to identify compounds that can selectively inhibit or activate specific enzymes. researchgate.net

Role in the Synthesis of Coordination Complexes for Research

1-Naphthylhydrazine and its derivatives serve as valuable ligands in coordination chemistry for the synthesis of novel metal complexes, particularly with Ruthenium(II). nih.gov

The design and synthesis of Ruthenium(II) complexes incorporating naphthyl-containing ligands are an active area of research. nih.govresearchgate.net The general synthetic strategy involves the reaction of a ruthenium precursor, such as [Ru(p-cymene)Cl₂]₂ or RuCl₂(PPh₃)₃, with a custom-designed ligand derived from 1-naphthylhydrazine. nih.govmdpi.commdpi.com For instance, a naphthyl-containing diamine ligand can be reacted with the ruthenium dimer (RuCl₂[p-cymene])₂ to form a monometallic, cationic complex where the ligand binds to the ruthenium center. nih.gov

These syntheses can be tailored to produce complexes with specific geometries and properties. The resulting structures are often characterized as "piano-stool" complexes, where the arene group (like p-cymene) forms the "seat" and the other ligands, including the one derived from naphthylhydrazine, form the "legs". mdpi.com The synthesis procedures are typically carried out in organic solvents and may require heating to facilitate the ligand exchange and complex formation. mdpi.com The final products are characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. researchgate.netmdpi.com

Once synthesized, these Ruthenium(II) complexes are subjected to detailed investigation to understand their fundamental properties and potential applications.

Electronic Properties: The electronic properties of these complexes are typically studied using UV-Visible spectroscopy. Ruthenium(II) polypyridyl and related complexes are known for their intense metal-to-ligand charge transfer (MLCT) bands in the visible region of the spectrum. nih.gov These transitions, where an electron moves from a metal-based orbital to a ligand-based orbital upon light absorption, are responsible for the vibrant colors of the complexes and are fundamental to their photochemical applications. nih.gov

Catalytic Activity: Ruthenium complexes are renowned for their catalytic prowess. Research has shown that Ruthenium(II) complexes with related nitrogen- and oxygen-donating ligands exhibit significant catalytic activity in a range of organic transformations. rsc.orgnih.gov These include the oxidation of alcohols, the N-alkylation of hydrazides, and the hydrogenation of carbon dioxide. rsc.orgnih.gov The investigation of new complexes with naphthylhydrazine ligands aims to discover catalysts with improved efficiency, selectivity, and stability for important chemical reactions. rsc.org

Fundamental Research into Biological Interactions (excluding therapeutic efficacy)

The study of this compound and its derivatives in chemical biology provides critical insights into their fundamental interactions with biological systems. This research, distinct from the evaluation of therapeutic potential, focuses on the molecular-level interactions with macromolecules and the modulation of cellular processes. Such foundational studies are crucial for understanding the mechanisms of action and for the future design of more specific and effective chemical probes and therapeutic agents.

Studies on Interactions with Biological Macromolecules (e.g., DNA, Proteins)

The interaction of small molecules with biological macromolecules like DNA and proteins is a cornerstone of chemical biology. While direct studies on this compound are limited, research on its derivatives and related compounds containing naphthyl and hydrazine moieties provides significant insights into its potential binding modes and reactivity.

Hydrazine derivatives, in general, are known to interact with DNA. For instance, studies have shown that some hydrazine compounds can lead to the methylation of DNA guanine (B1146940) residues. nih.gov Specifically, the administration of hydralazine (B1673433) to rats resulted in the formation of N7-methylguanine in liver DNA. nih.gov This suggests that the hydrazine group can be metabolically activated to a reactive species capable of alkylating DNA. The formation of such DNA adducts can have significant implications for cellular processes. nih.gov

In the context of protein interactions, a notable study investigated a binuclear Ru(II) complex incorporating a 1-naphthylhydrazine ligand. mdpi.com This research provided detailed quantitative data on the complex's binding to bovine serum albumin (BSA), a major transport protein. The study revealed a strong, spontaneous binding interaction, primarily driven by hydrophobic forces. mdpi.commdpi.com Spectrofluorometric titration was used to determine the binding constants and thermodynamic parameters, which are summarized in the table below.

Table 1: Thermodynamic Parameters for the Binding of a Binuclear Ru(II)-1-Naphthylhydrazine Complex to Bovine Serum Albumin (BSA)

Temperature (°C)Binding Constant (K) (M-1)Gibbs Free Energy (ΔG) (kJ mol-1)Enthalpy Change (ΔH) (kJ mol-1)Entropy Change (ΔS) (J mol-1 K-1)
309.90 × 104-29189719
332.03 × 105-34
375.37 × 105-34
Data sourced from a study on a binuclear Ru(II)-1-naphthylhydrazine complex. mdpi.com

The positive enthalpy and large positive entropy changes indicate that hydrophobic interactions are the main driving force for the binding of the complex to BSA. mdpi.com Molecular docking studies further elucidated the binding, suggesting that amino acid residues such as ASP118, THR121, and LYS116 are crucial for the interaction through the formation of hydrogen bonds and π-anion/cation interactions.

Furthermore, research on activity-based hydrazine probes has demonstrated that the hydrazine moiety can covalently react with proteins. acs.org These probes have been shown to label various enzymes, including those with catalytic cysteine residues and heme cofactors. acs.org This covalent modification suggests that this compound could potentially act as an irreversible inhibitor or a covalent labeling agent for certain proteins. The reactivity of the hydrazine group is central to its application in bioconjugation and protein chemistry, often involving the formation of acyl hydrazones. oup.com

Investigation of Cellular Pathway Modulation at a Fundamental Level

While direct investigations into the modulation of specific cellular pathways by this compound are not extensively documented, the known reactivity of its constituent moieties allows for informed hypotheses about its potential biological effects at a fundamental level.

The study on the binuclear Ru(II)-1-naphthylhydrazine complex revealed that it can disrupt mitochondrial function in cancer cells, as indicated by a discrepancy between cytotoxicity assays that measure metabolic activity (MTT) and those that measure cell membrane integrity (CV). mdpi.com This finding points towards the mitochondria as a potential cellular target. Disruption of mitochondrial respiration can lead to the modulation of numerous cellular pathways, including those involved in energy metabolism, apoptosis, and the generation of reactive oxygen species (ROS).

The general reactivity of hydrazine derivatives towards biological molecules further supports the potential for cellular pathway modulation. nih.gov The formation of DNA adducts by some hydrazines can trigger DNA damage response pathways, leading to cell cycle arrest or apoptosis. nih.gov Similarly, the covalent modification of proteins can alter their function, leading to the inhibition or activation of enzymatic pathways. For instance, the inhibition of enzymes involved in signaling cascades could have widespread effects on cellular communication and response to external stimuli. The ability of some hydrazine derivatives to generate nitric oxide (•NO) in the presence of hydrogen peroxide suggests a potential role in modulating signaling pathways that are sensitive to reactive nitrogen species. nih.gov

It is important to emphasize that these are potential areas of biological activity inferred from studies on related compounds. Further research is necessary to elucidate the specific cellular pathways that may be modulated by this compound itself and to understand the molecular mechanisms underlying these effects.

Future Directions and Emerging Research Avenues

Integration with Advanced Spectroscopic and Microscopic Techniques for Enhanced Resolution and Sensitivity

The inherent properties of 1-Naphthylhydrazine (B1581546) hydrochloride make it a promising candidate for integration with advanced analytical techniques to improve detection limits and resolution. A notable application is its use as a matrix in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). nih.gov Its strong ultraviolet absorption and minimal background interference in the low molecular weight range have established it as an ideal matrix for the detection of small molecules. nih.gov

Research has successfully demonstrated the use of 1-Naphthylhydrazine hydrochloride as a salt-tolerant matrix for the highly sensitive analysis of glucose, achieving an impressively low limit of detection. nih.gov This method has proven effective for determining glucose levels in serum and the biomarker homogentisic acid in urine, showcasing its potential for rapid, high-throughput analysis of small molecules in complex biological samples. nih.gov

Future investigations are likely to explore the synergy of this compound with other advanced spectroscopic and microscopic methods. For instance, its fluorescent properties could be harnessed in conjunction with super-resolution microscopy techniques to visualize cellular structures or track biological processes with unprecedented detail. The development of derivatives with tailored spectroscopic signatures could further broaden its applicability in multimodal imaging, combining techniques like fluorescence microscopy and mass spectrometry imaging for a more comprehensive analysis.

Computational Design and Prediction of Novel this compound Derivatives for Targeted Research Applications

The principles of computational chemistry and molecular modeling are set to revolutionize the design of novel this compound derivatives for specific research applications. By employing strategies like structure-based drug discovery (SBDD) and computer-aided drug design (CADD), researchers can predict the properties and potential applications of new derivatives before their synthesis, saving time and resources. nih.gov

Recent studies on other hydrazine (B178648) derivatives have demonstrated the power of these computational approaches. For example, quantitative structure-activity relationship (QSAR) modeling, molecular docking simulations, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions have been used to design and screen novel compounds with potential therapeutic activities, such as anti-influenza and anticancer agents. nih.govnih.gov

This predictive power allows for the rational design of this compound derivatives with enhanced properties, such as improved binding affinity to a specific biological target, altered solubility, or modified reactivity. For instance, computational models could guide the synthesis of derivatives with optimized electronic and steric features to act as highly selective probes for particular enzymes or receptors. This targeted approach will likely accelerate the discovery of new research tools for a wide array of biological and chemical investigations.

Table 1: Examples of Computationally Designed Hydrazine Derivatives and Their Targeted Applications

Derivative ClassComputational Methods UsedTargeted ApplicationResearch Finding
1,3,5-triazine or pyrimidine (B1678525) derivatives containing benzoyl hydrazineStructure-Based Drug Discovery (SBDD), Computer-Aided Drug Design (CADD)Selective PI3Kα inhibitors for cancer therapyCompound F8 showed potent and selective PI3Kα inhibition and significant anti-proliferative activity against tumor cell lines. nih.gov
1,3-thiazine derivatives2D-QSAR, 3D-QSAR, Molecular Docking, ADMET PredictionsInhibitors of H1N1 neuraminidase for anti-influenza therapyThe models successfully predicted the inhibitory activities of the compounds and provided insights for designing more potent inhibitors. nih.gov
Hydrazide-hydrazone derivativesMolecular DockingAntimicrobial agentsThe designed compounds showed promising antimicrobial activity, and molecular dynamics simulations helped to understand their binding mechanisms. mdpi.com

Development of Sustainable Synthesis and Application Methodologies for this compound in Academic Settings

A significant future direction in the chemistry of this compound is the development of sustainable, or "green," synthesis and application methods. researchgate.netresearchgate.net This aligns with the broader goal in the chemical sciences to reduce the environmental impact of chemical processes. nih.govgranthaalayahpublication.org The principles of green chemistry, such as waste prevention, maximizing atom economy, and using safer solvents and reaction conditions, are guiding the development of new synthetic routes. researchgate.netresearchgate.netnih.gov

Traditional methods for synthesizing 1-Naphthylhydrazine often involve multi-step processes with harsh conditions and the use of hazardous materials. google.com For instance, a common route involves the diazotization of 1-naphthylamine (B1663977), a known carcinogen, followed by a reduction step that can generate significant waste. google.com

In contrast, emerging research focuses on developing more direct and environmentally friendly synthetic pathways. A promising approach is the one-step synthesis of 1-naphthylhydrazine from 1-naphthol (B170400) and hydrazine hydrate (B1144303). google.com This method offers a higher yield and avoids the use of toxic starting materials and harsh reagents, thereby reducing environmental pollution. google.com Further research in this area could explore the use of renewable feedstocks, alternative energy sources like microwave irradiation, and catalytic systems to further enhance the sustainability of the synthesis. granthaalayahpublication.org

In addition to greener synthesis, the development of more sustainable application methodologies is also crucial. This includes designing experiments that use smaller quantities of the reagent, recycling and reusing the compound where possible, and developing derivatives that are biodegradable. By embracing the principles of green chemistry, the academic research community can continue to benefit from the utility of this compound while minimizing its environmental footprint. researchgate.netresearchgate.net

Table 2: Comparison of Traditional and Greener Synthesis Methods for Naphthylhydrazine Derivatives

Synthesis ParameterTraditional Method (e.g., from 2-Naphthylamine)Greener One-Step Method (from 1-Naphthol)
Starting Material 2-Naphthylamine, Sodium nitrite (B80452), Tin(II) chloride chemicalbook.com1-Naphthol, Hydrazine hydrate google.com
Number of Steps 2 (Diazotization and Reduction) chemicalbook.com1 google.com
Reaction Conditions Low temperatures (0°C) required for diazotization chemicalbook.comElevated temperatures (120-140°C) google.com
Key Reagents Sodium nitrite, Tin(II) chloride (reducing agent) chemicalbook.comHydrazine hydrate, optional catalyst (e.g., sodium bisulfite) google.com
Reported Yield ~63% chemicalbook.comUp to 87% google.com
Environmental Considerations Use of potentially carcinogenic starting material (naphthylamine), generation of tin-containing waste. google.comAvoids hazardous starting materials, potentially less waste generated. google.com

Q & A

Q. What are the recommended synthetic routes for 1-naphthylhydrazine hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis of arylhydrazine hydrochlorides typically involves diazotization of a primary aromatic amine (e.g., 1-naphthylamine) with sodium nitrite under acidic conditions (HCl), followed by reduction using agents like sodium sulfite. Acid precipitation isolates the hydrochloride salt. For example, phenylhydrazine hydrochloride is synthesized via diazotization of aniline, reduction, and neutralization . Key factors affecting yield include:

  • Temperature control : Maintaining 70–90°C during acid precipitation minimizes side reactions.
  • Stoichiometry : Excess HCl ensures complete protonation of the hydrazine intermediate.
  • Purification : Recrystallization from ethanol/water mixtures enhances purity (>98%), as residual acidity or unreacted precursors can interfere with downstream applications .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

  • UV-Vis Spectroscopy : Aromatic π→π* transitions (λmax ~260–280 nm) confirm conjugation in the naphthyl group .
  • HPLC : Reverse-phase C18 columns with 0.1% trifluoroacetic acid in acetonitrile/water gradients resolve impurities. Retention times should align with certified reference standards .
  • Mass Spectrometry (MS) : ESI-MS in positive-ion mode detects [M+H]<sup>+</sup> at m/z 191.1 (C10H10N2·HCl) .

Q. How should this compound be handled to ensure laboratory safety?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles are mandatory due to its irritant properties .
  • Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles .
  • Spill Management : Neutralize spills with sodium bicarbonate, collect mechanically, and dispose as hazardous waste per EPA/DEP guidelines .

Advanced Research Questions

Q. How does this compound enhance sensitivity in MALDI-TOF MS for metabolomic studies?

this compound (NHHC) acts as a matrix in MALDI-MS by co-crystallizing with analytes, facilitating ionization via proton transfer. Its low background noise in the 100–500 m/z range improves detection of small molecules like glucose and homogentisic acid. For example, NHHC enabled differentiation of bladder cancer biomarkers in urine with machine learning models achieving 60–90% accuracy . Optimization steps include:

  • Matrix-to-Analyte Ratio : 10:1 (w/w) minimizes signal suppression.
  • Laser Energy : Adjust to 20–30 μJ/pulse to prevent fragmentation of labile adducts .

Q. How can researchers resolve contradictions in purity data between synthetic batches?

Discrepancies in purity often arise from residual solvents or incomplete reduction. Mitigation strategies include:

  • Titration : Quantify free hydrazine via iodometric titration (excess iodine reacts with hydrazine, back-titrated with thiosulfate) .
  • HPLC-MS : Compare retention times and fragmentation patterns with authentic standards to identify impurities (e.g., unreacted 1-naphthylamine) .
  • Thermogravimetric Analysis (TGA) : Detect moisture content (>2% water reduces stability) .

Q. What computational methods predict the solvation behavior of this compound in polar solvents?

The SMD solvation model, which integrates solute electron density and solvent dielectric constants, predicts solvation free energies. Key parameters:

  • Dielectric Constant : Use ε = 78.4 for water or ε = 37.5 for acetonitrile.
  • Atomic Surface Tensions : Optimize for Cl⁻ and NHNH2<sup>+</sup> interactions. DFT calculations (B3LYP/6-31G*) show aqueous solubility correlates with hydrogen-bond acceptor capacity of the solvent .

Methodological Considerations

Q. How to design stability studies for this compound under varying storage conditions?

  • Temperature : Store at –20°C in amber vials; degradation accelerates above 25°C (TGA shows 5% mass loss at 100°C) .
  • Humidity : Monitor via Karl Fischer titration; >5% moisture induces hydrolysis to 1-naphthol and hydrazine .
  • Long-Term Stability : Perform HPLC every 3 months; >10% impurity warrants repurification .

Q. What strategies optimize derivatization protocols using this compound for carbonyl analysis?

  • pH Control : Derivatize aldehydes/ketones at pH 2.5–3.5 (0.1 M HCl) to maximize hydrazone formation .
  • Reaction Time : 60 min at 60°C ensures >95% conversion.
  • Quenching : Add excess ascorbic acid to terminate reactions and prevent over-derivatization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Naphthylhydrazine hydrochloride
Reactant of Route 2
1-Naphthylhydrazine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.